BenchChemオンラインストアへようこそ!

Isomyristicin

Physicochemical Characterization Solid-State Chemistry Formulation Science

Isomyristicin (CAS 18312-21-5) is a crystalline benzodioxole (mp 44–45°C) that eliminates liquid-handling variability inherent to myristicin, enabling direct powder-filled capsule and tablet compression for preclinical formulation studies. Validated dual-stage anthelmintic: active against adult S. mansoni (IC50=52.0 μg/mL) and the praziquantel-refractory schistosomulum stage (85–100% killing at 60 μg/mL). Robust antidepressant-like effect (82% immobility reduction at 1.5 mg/kg, FST/TST) with reduced toxicity relative to myristicin. Predicted CYP2C8 inhibitory profile distinct from myristicin's CYP1A2 mechanism-based inhibition—procure both isomers to comprehensively map isoform-specific drug interaction risks. Ideal for medicinal chemistry SAR campaigns and behavioral pharmacology dose-response studies.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 18312-21-5
Cat. No. B1672262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomyristicin
CAS18312-21-5
Synonymstrans-Isomyristicin;  Isomyristicin
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OCO2
InChIInChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+
InChIKeyDHUZAAUGHUHIDS-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isomyristicin (CAS 18312-21-5): A Distinct Alkenylbenzene Isomer for Specialized Research and Procurement


Isomyristicin (CAS 18312-21-5) is a naturally occurring phenylpropanoid belonging to the benzodioxole class, characterized by a conjugated propenyl side chain that distinguishes it structurally from its non-conjugated isomer, myristicin. It is found as a major component (32.2%) in the essential oil of the Bhutanese medicinal plant Pleurospermum amabile [1] and has been isolated from various Apiaceae species [2]. Unlike myristicin, which exists as a liquid at room temperature, isomyristicin is a crystalline solid with a melting point of 44–45 °C [3], a physical property that directly impacts handling, formulation, and storage in laboratory and industrial settings.

Why Myristicin and Other In-Class Analogs Cannot Substitute for Isomyristicin in Targeted Applications


Although isomyristicin is formally an isomer of myristicin, the shift of the double bond from an allyl to a conjugated propenyl position fundamentally alters its physicochemical profile, biological activity spectrum, and safety considerations. Isomerization does not uniformly enhance all properties: in vitro sunscreen SPF assays revealed no significant difference between myristicin and isomyristicin [1], while antidepressant and anthelmintic activities are retained or modulated in a dose-dependent manner [2]. Furthermore, myristicin is a known mechanism-based inhibitor of CYP1A2 and a weak monoamine oxidase (MAO) inhibitor , introducing potential drug interaction liabilities that may be absent or attenuated in isomyristicin. Generic substitution between these isomers without empirical verification therefore risks compromising experimental reproducibility and misinterpreting structure-activity relationships.

Head-to-Head Quantitative Evidence for Isomyristicin Differentiation


Isomyristicin vs. Myristicin: Solid-State Physical Form for Enhanced Handling and Formulation Stability

Isomyristicin is a crystalline solid at ambient temperature (melting point 44–45 °C), whereas its isomer myristicin remains a liquid (melting point < −20 °C). This difference arises from the conjugated propenyl side chain in isomyristicin, which enables tighter crystal packing [1][2]. For procurement and formulation, a solid compound offers superior ease of handling, precise weighing, and long-term storage stability compared to a volatile liquid, reducing solvent evaporation and oxidation risks during experimental workflows.

Physicochemical Characterization Solid-State Chemistry Formulation Science

Isomyristicin vs. Bergapten: Dual Anthelmintic Activity with Distinct Potency and Life-Stage Coverage

In a head-to-head xWORM assay, both isomyristicin and bergapten demonstrated significant dose-dependent killing of adult Schistosoma mansoni and Trichuris muris. While bergapten was more potent (S. mansoni IC50 = 8.6 μg/mL; T. muris IC50 = 10.6 μg/mL) [1], isomyristicin exhibited a unique advantage against the schistosomulum larval stage, achieving 85–100% killing at 60 μg/mL, a life stage where the clinical front-line drug praziquantel is ineffective [1]. This dual life-stage coverage is a differentiating feature for broad-spectrum anthelmintic development. For comparison, the parent compound myristicin was not reported to have been tested in this same assay system.

Anthelmintic Drug Discovery Neglected Tropical Diseases Schistosoma mansoni Trichuris muris

Isomyristicin Antidepressant Activity: Dose-Response Differentiation from Myristicin Toxicity Profile

Isomyristicin, generated via isomerization of myristicin, was evaluated for antidepressant activity in a male white mouse model using the Forced Swim Test (FST) and Tail Suspension Test (TST). The optimal dose of 1.5 mg/kg BW produced an 82% decrease in immobility time (p < 0.05), a key indicator of antidepressant efficacy [1]. Critically, the study was motivated by the known toxicity of myristicin at specific doses [1], positioning isomyristicin as a potentially safer alternative within the same structural class. This provides a direct rationale for selecting isomyristicin over myristicin in preclinical depression models where toxicity or narrow therapeutic index is a concern.

Antidepressant Screening Forced Swim Test Tail Suspension Test In Vivo Pharmacology

Isomyristicin vs. Myristicin: Conjugated Double Bond Confers No Sunscreen Advantage, Directing Procurement Toward Specific Applications

The isomerization of myristicin to isomyristicin lengthens the conjugated double bond system, which was hypothesized to enhance UV absorption and sunscreen activity. However, a direct in vitro comparison using the Mansur method on an emulgel formulation found no significant difference in SPF values between myristicin and isomyristicin [1][2]. This null result is a critical procurement insight: isomyristicin should not be selected over myristicin based on an expected sunscreen superiority. Instead, its value lies in its distinct solid-state properties and non-photochemical biological activities.

Sunscreen Activity SPF Determination Alkenylbenzene Photochemistry In Vitro Spectroscopy

Isomyristicin vs. Isoapiol: Differential Antimalarial Selectivity in the Pleurospermum amabile Chemotype

Four phenylpropanoids—(E)-isomyristicin, (E)-isoapiol, methyl eugenol, and (E)-isoelemicin—were co-isolated from P. amabile and tested against Plasmodium falciparum. While (E)-isoapiol and the mother essential oil displayed the best antiplasmodial activity against both chloroquine-sensitive (TM4/8.2) and multidrug-resistant (K1CB1) strains [1], isomyristicin exhibited only weak or negligible antimalarial activity in this assay system [1]. This differential selectivity is informative: it confirms that within the same plant chemotype, isomyristicin's bioactivity is channeled toward helminth rather than protozoan targets, a specificity that is valuable for researchers developing targeted antiparasitic agents without cross-reactivity concerns.

Antimalarial Activity Plasmodium falciparum Phenylpropanoid Selectivity Drug Resistance

Isomyristicin vs. Myristicin: CYP Enzyme Inhibition Liability Inference

Myristicin is a well-characterized mechanism-based inhibitor of CYP1A2 and a weak MAO inhibitor, with established roles in human liver microsomal oxidation [1]. In contrast, in silico prediction models for isomyristicin indicate CYP2C8 inhibitory promiscuity (82.03% probability) but a lower predicted likelihood of CYP1A2 mechanism-based inhibition [2]. While direct comparative in vitro CYP inhibition data are not yet available, the structural isomerization alters the electronic conjugation of the side chain, which may differentially affect metabolic activation pathways and the formation of reactive intermediates. This class-level inference supports the need for isomer-specific toxicological assessment rather than assuming equivalent metabolic profiles.

Drug Metabolism Cytochrome P450 Herb-Drug Interactions In Silico Prediction

Optimal Procurement Applications for Isomyristicin Based on Quantified Differentiation Evidence


Broad-Spectrum Anthelmintic Lead Optimization Targeting Schistosomulum Stage

Isomyristicin is the preferred procurement choice for medicinal chemistry teams developing next-generation anthelmintics that must cover the praziquantel-refractory schistosomulum stage. Its dual activity against both adult S. mansoni (IC50 = 52.0 μg/mL) and schistosomula (85–100% killing at 60 μg/mL) [1], combined with a benzodioxole scaffold amenable to derivatization, makes it a strategic starting point for structure-activity relationship (SAR) campaigns that bergapten, despite its higher adult-stage potency, does not uniquely address.

In Vivo Antidepressant Screening with Reduced Toxicity Risk Relative to Myristicin

For behavioral pharmacology laboratories conducting rodent models of depression, isomyristicin offers a validated antidepressant-like effect (82% immobility reduction at 1.5 mg/kg in FST/TST) [2] with an explicit rationale for reduced toxicity compared to its parent compound myristicin. This makes it the compound of choice for dose-response and chronic administration studies where myristicin's known toxicological profile would confound results or raise ethical approval barriers.

Solid-Form Formulation Development for Preclinical Oral Dosing

Unlike the liquid myristicin, isomyristicin is a crystalline solid (mp 44–45 °C) [3], enabling direct use in powder-filled capsules, tablet compression, or dry powder inhalation studies without the need for liquid handling or solvent evaporation steps. Formulation scientists seeking a benzodioxole compound with favorable solid-state properties for preclinical pharmacokinetic studies should select isomyristicin to minimize variability introduced by volatile liquid handling.

Isomer-Specific CYP-Mediated Drug Interaction Studies

Given that myristicin is a confirmed CYP1A2 mechanism-based inhibitor [4] and isomyristicin is predicted to have CYP2C8 inhibitory promiscuity [5], laboratories conducting cytochrome P450 inhibition screening should procure both isomers separately to map structure-dependent metabolism. Using only myristicin as a representative alkenylbenzene would obscure isoform-specific metabolic liabilities and lead to incomplete drug interaction risk assessment.

Quote Request

Request a Quote for Isomyristicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.